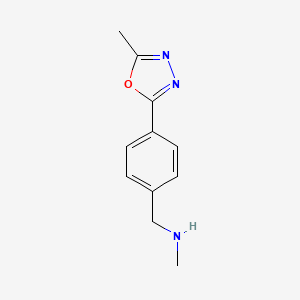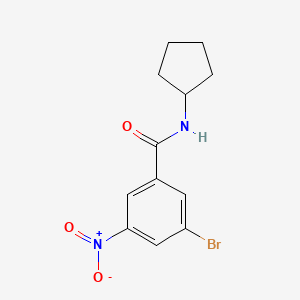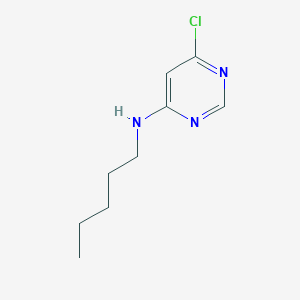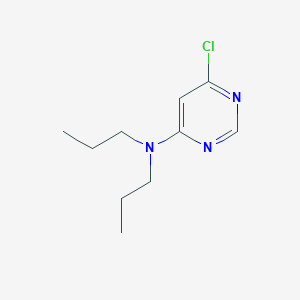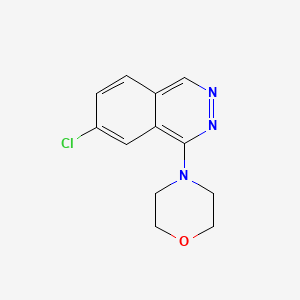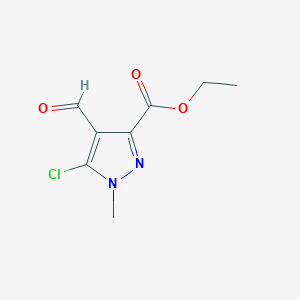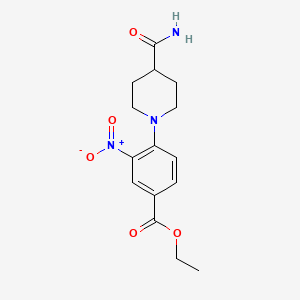
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of phenyl groups and a thiol (-SH) group can confer unique chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with a suitable alkyne in a process known as a click reaction, a term used to describe a number of reactions that generate substances quickly and reliably by joining small units together .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. Attached to this ring are two phenyl rings and a thiol group .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by the functional groups present in the molecule. The thiol group could undergo oxidation reactions to form disulfides. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and non-reactive, while the thiol group could make the compound somewhat polar and capable of participating in hydrogen bonding .Aplicaciones Científicas De Investigación
Antiviral Activity
This compound has been studied for its potential antiviral properties. In particular, derivatives of this compound have shown activity against the tobacco mosaic virus (TMV), which is a significant pathogen in plants . The incorporation of sulfonamides into 1,3,4-thiadiazole rings, which is structurally related to the compound , can produce compounds that act as carbonic anhydrase inhibitors, potentially offering a mechanism for antiviral activity.
Antifungal and Antibacterial Properties
The 1,3,4-thiadiazole moiety, a core part of the compound, is associated with antifungal and antibacterial properties . This suggests that the compound could be useful in developing new treatments for fungal and bacterial infections, leveraging the bioactivity of the thiadiazole ring.
Agricultural Applications
Given its antiviral and antifungal properties, there is potential for this compound to be used in agriculture. It could serve as a protective agent against various plant pathogens, thereby improving crop yield and reducing crop losses due to diseases .
Carbonic Anhydrase Inhibition
Compounds with a 1,3,4-thiadiazole structure have been reported to inhibit carbonic anhydrase . This enzyme is involved in many physiological processes, and inhibitors are used to treat a variety of conditions, including glaucoma, mountain sickness, and epilepsy.
Molecular Structure Studies
The compound has been the subject of computational studies using density functional theory (DFT). These studies help understand the molecular structure, electronic properties, and chemical reactivity, which are crucial for designing drugs and materials with specific properties .
Spectroscopic Analysis
Research has also focused on the spectroscopic analysis of this compound, including UV-Visible and IR studies. Such analyses are essential for characterizing the compound and understanding its interactions with other molecules .
Selective Estrogen Receptor Modulator (SERM) Applications
While not directly related to the compound , structurally similar compounds have been explored for their use as SERMs. These are a class of drugs used to block estrogen in some tissues and mimic it in others, primarily used in the treatment of breast cancer and osteoporosis.
Chemical Reactivity and Drug Design
The compound’s reactivity parameters, studied through DFT, provide insights into its chemical behavior. This information is valuable for drug design, where the compound’s reactivity could be tailored to target specific biological pathways .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOJIGWGJWZBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353052 | |
| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93300-54-0 | |
| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the anticancer activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?
A1: The study "Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent" [] investigated the synthesis and anticancer potential of a series of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. While the specific mechanisms of action and targets were not fully elucidated in this study, the researchers demonstrated that some of the synthesized compounds exhibited promising anticancer activity in vitro.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
